6-羟基蝶啶

描述

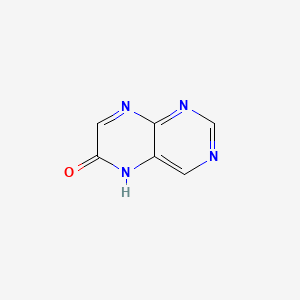

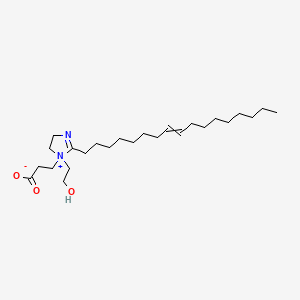

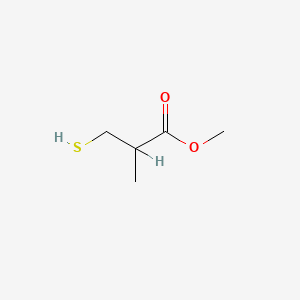

6-Hydroxypteridine is a heterocyclic compound belonging to the pteridine family. It is characterized by a pteridine ring system with a hydroxyl group at the 6th position. Pteridines, including 6-Hydroxypteridine, are known for their biological significance and are found in various natural sources, including butterfly wings and certain bacteria .

科学研究应用

6-Hydroxypteridine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various pteridine derivatives used in chemical studies.

Biology: It is involved in the study of enzyme cofactors and pigments in biological systems.

Industry: It is used in the production of dyes and pigments due to its vibrant coloration properties.

作用机制

Target of Action

6-Hydroxypteridine, also known as pteridin-6(5h)-one, primarily targets the enzyme 2-amino-4-hydroxy-6-hydroxymethyldihydropteridine pyrophosphokinase . This enzyme is found in Escherichia coli (strain K12) .

Biochemical Pathways

6-Hydroxypteridine is involved in the pteridine biosynthetic pathway . In this pathway, xanthopterin serves as a precursor to leucopterin and erythropterin .

Result of Action

Pteridines, including 6-hydroxypteridine, are known to play important roles in cellular electron transport . They are also seen as important regulators of cell division, even in the highest forms of life .

Action Environment

The action, efficacy, and stability of 6-Hydroxypteridine can be influenced by various environmental factors. For instance, the presence of cyanide and heavy metals can affect the production of pterin compounds

生化分析

Biochemical Properties

6-Hydroxypteridine is involved in several biochemical reactions. It is a derivative of pteridine, a key component in the synthesis of folic acid .

Cellular Effects

The cellular effects of 6-Hydroxypteridine are primarily related to its role in the synthesis of folic acid . Folic acid is essential for cell division and growth, and deficiencies can lead to various health problems, including megaloblastic anemia and neural tube defects in developing embryos .

Molecular Mechanism

At the molecular level, 6-Hydroxypteridine exerts its effects through its involvement in the synthesis of folic acid . Folic acid acts as a coenzyme in single-carbon transfers, playing a vital role in the synthesis of nucleic acids and amino acids .

Temporal Effects in Laboratory Settings

Given its role in folic acid synthesis, it is likely that its effects would be most pronounced during periods of rapid cell division and growth .

Metabolic Pathways

6-Hydroxypteridine is involved in the metabolic pathway of folic acid synthesis . Folic acid is synthesized from pteridine derivatives, including 6-Hydroxypteridine, through a series of enzymatic reactions .

Transport and Distribution

Given its role in folic acid synthesis, it is likely that it is transported to sites where folic acid is synthesized and utilized .

Subcellular Localization

Given its role in folic acid synthesis, it is likely localized to the cytoplasm where the enzymes involved in folic acid synthesis are located .

准备方法

Synthetic Routes and Reaction Conditions: 6-Hydroxypteridine can be synthesized through several methods. One common approach involves the reaction of 2,4,5-triaminopyrimidine with glyoxal under acidic conditions, followed by oxidation . Another method includes the use of 6-chloropteridine, which can be converted to 6-Hydroxypteridine through hydrolysis .

Industrial Production Methods: Industrial production of 6-Hydroxypteridine often involves multi-step synthesis starting from readily available precursors. The process typically includes the formation of the pteridine ring followed by functional group modifications to introduce the hydroxyl group at the 6th position .

化学反应分析

Types of Reactions: 6-Hydroxypteridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pterin derivatives.

Substitution: The hydroxyl group at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Electrochemical reduction often involves the use of a suitable electrolyte and controlled potential.

Substitution: Reagents such as phosphorus oxychloride and various nucleophiles are used for substitution reactions.

Major Products:

Oxidation: Pterin and its derivatives.

Reduction: Dihydro and tetrahydro forms of 6-Hydroxypteridine.

Substitution: Various 6-substituted pteridines depending on the nucleophile used.

相似化合物的比较

6-Hydroxypteridine is unique compared to other pteridine derivatives due to its specific hydroxyl group placement. Similar compounds include:

属性

IUPAC Name |

5H-pteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O/c11-5-2-8-6-4(10-5)1-7-3-9-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPDDKRJOMELAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343560 | |

| Record name | 6-Hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-26-0 | |

| Record name | 6-Hydroxypteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-hydroxypteridine?

A1: 6-Hydroxypteridine has the molecular formula C6H4N4O and a molecular weight of 148.12 g/mol.

Q2: How is 6-hydroxypteridine synthesized?

A2: 6-Hydroxypteridines can be synthesized through various methods. One approach involves the condensation of 4,5-diaminopyrimidines with chloral. [] Another method utilizes the condensation of 5,6-diaminouracils with ethyl aroylpyruvates in the presence of hydrochloric acid. [] This reaction yields 7-(acylmethyl)-6-hydroxypteridines, which can be further hydrolyzed to obtain 6-hydroxy-7-methylpteridines. []

Q3: What is interesting about the electrochemical behavior of 6-hydroxypteridine?

A3: 6-Hydroxypteridine exhibits unique electrochemical properties. Studies have shown that adsorption processes play a significant role in its electrochemistry. [, ] This adsorption behavior is crucial for understanding its interactions with electrode surfaces and potential applications in electrochemical sensing or catalysis.

Q4: Can you describe the structure-activity relationship (SAR) of 6-hydroxypteridine derivatives?

A4: Modifications to the 6-hydroxypteridine scaffold significantly influence its biological activity. For instance, the introduction of styryl or acylmethyl groups at positions 6 and 7 alters the compound's properties. [, ] Researchers have synthesized 7-hydroxy-6-styrylpteridine and various 7-(2-arylvinyl)-6-hydroxypteridines to investigate these effects. [] Similarly, the synthesis of 6-(acylmethyl)-7-hydroxypteridines and their isomers highlights the impact of substituent position on the compound's reactivity. []

Q5: What is known about the stability of 6-hydroxypteridine?

A5: 6-Hydroxypteridine and its derivatives exhibit interesting stability profiles. For instance, 4-aza-6-nitrobenzofuroxan, a related compound, displays remarkable stability in aqueous solutions due to the formation of a stable hydrate. [] This hydration is attributed to the compound's electrophilic nature. [] Understanding the factors influencing the stability of 6-hydroxypteridine derivatives is crucial for their potential applications in various fields.

Q6: What are the potential applications of 6-hydroxypteridine in drug discovery?

A6: While the provided research papers primarily focus on the chemical synthesis and properties of 6-hydroxypteridine derivatives, their structural similarity to known bioactive molecules suggests potential applications in drug discovery. For example, pteridine derivatives have been explored as inhibitors of mTOR, a key regulator of cellular growth and metabolism. [] The optimization of mTOR inhibitors using property-based drug design and Free-Wilson analysis highlights the importance of structural modifications in achieving desired pharmacological properties. []

Q7: Are there any analytical techniques used to study 6-hydroxypteridine?

A7: While not extensively detailed in the provided abstracts, various analytical techniques are likely employed to characterize and quantify 6-hydroxypteridine and its derivatives. These may include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanamine, 4-[(4-aminocyclohexyl)methyl]-N-[4-[(4-aminocyclohexyl)methyl]cyclohexyl]-](/img/structure/B1614873.png)

![Ethyl 2-[bis(4-hydroxyphenyl)methyl ]benzoate](/img/structure/B1614875.png)

![1,2-Propanediol, 3-[3-hydroxy-2-(9-octadecen-1-yloxy)propoxy]-](/img/structure/B1614880.png)